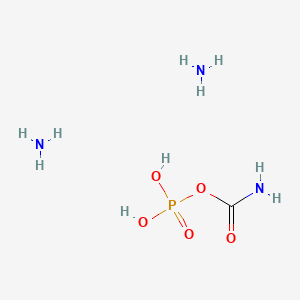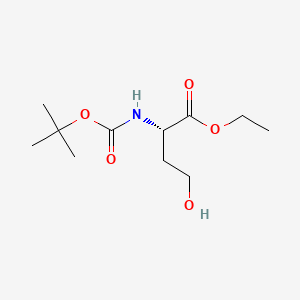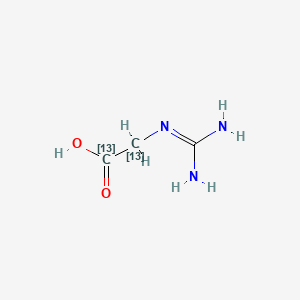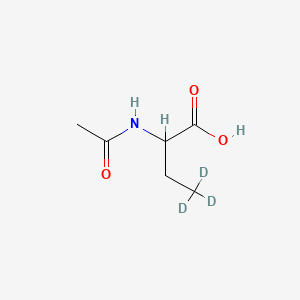
Ácido 2-Acetilaminobutanoico-d3 (±)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-2-Acetylaminobutanoic Acid-d3 is a deuterated form of 2-acetylaminobutanoic acid. This compound is primarily used in scientific research, particularly in the field of proteomics. The deuterium atoms in the compound make it useful for isotope labeling, which helps in tracking and analyzing proteins in various biological studies .
Aplicaciones Científicas De Investigación
(+/-)-2-Acetylaminobutanoic Acid-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In proteomics research, it is used for isotope labeling to track and analyze proteins. This compound is also used in the study of metabolic pathways and protein interactions. Additionally, it has applications in medicinal chemistry for the development of new drugs and in industrial processes for the synthesis of various chemical products .
Métodos De Preparación
The synthesis of (+/-)-2-Acetylaminobutanoic Acid-d3 involves the incorporation of deuterium atoms into the 2-acetylaminobutanoic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of acetone and dichloromethane as solvents, and the reactions are carried out at low temperatures to ensure the stability of the deuterium atoms .
Análisis De Reacciones Químicas
(+/-)-2-Acetylaminobutanoic Acid-d3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield amines .
Mecanismo De Acción
The mechanism of action of (+/-)-2-Acetylaminobutanoic Acid-d3 involves its incorporation into proteins during cell culture experiments. The deuterium atoms in the compound make it heavier than its non-deuterated counterpart, allowing researchers to distinguish between labeled and unlabeled proteins using mass spectrometry. This helps in tracking the movement, modification, and interactions of specific proteins within a cell or organism .
Comparación Con Compuestos Similares
(+/-)-2-Acetylaminobutanoic Acid-d3 is unique due to the presence of deuterium atoms, which make it useful for isotope labeling. Similar compounds include 2-acetylaminobutanoic acid and other deuterated amino acids like (2R)-2-(Acetylamino)butanoic Acid-d3. These compounds share similar chemical structures but differ in their isotopic composition, which affects their applications in scientific research .
Propiedades
IUPAC Name |
2-acetamido-4,4,4-trideuteriobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZUKROCHDMDT-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
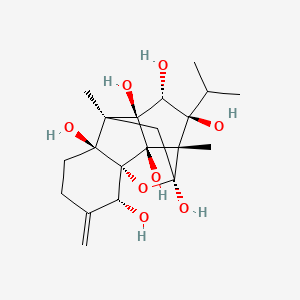
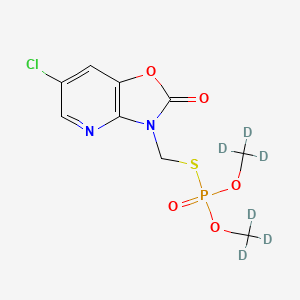
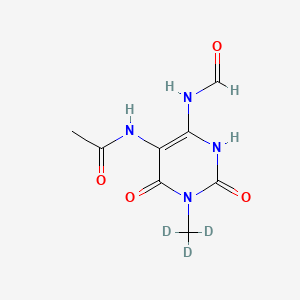
![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)


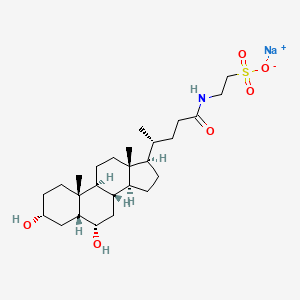


![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)
